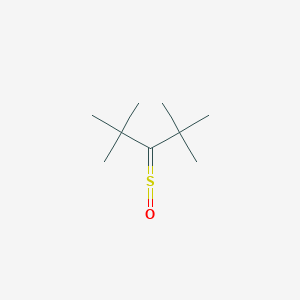
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a highly branched ketone, characterized by its bulky tert-butyl groups attached to the central carbonyl carbon. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction proceeds via the formation of a tert-butyl carbanion, which then attacks the carbonyl carbon of acetone, resulting in the formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, esters
Reduction: 2,2,4,4-Tetramethyl-3-pentanol
Substitution: Various substituted ketones and alcohols
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products . The bulky tert-butyl groups influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanol: The reduced form of the ketone, which has different reactivity and applications.
Hexamethylacetone: Another name for the same compound, highlighting its structural similarity to other highly branched ketones.
Di-tert-butyl ketone: A synonym for the compound, emphasizing its ketone functional group and bulky tert-butyl substituents.
The uniqueness of this compound lies in its highly branched structure, which imparts distinct reactivity and selectivity in chemical reactions compared to less branched ketones.
Propiedades
Número CAS |
56956-25-3 |
|---|---|
Fórmula molecular |
C9H18OS |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3-sulfinylpentane |
InChI |
InChI=1S/C9H18OS/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
Clave InChI |
IIMXYXOAYUHOMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=S=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


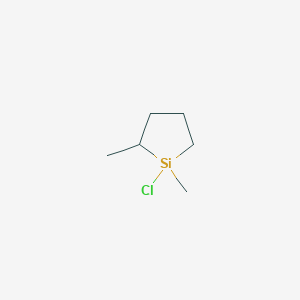
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
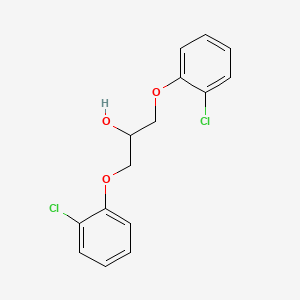
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
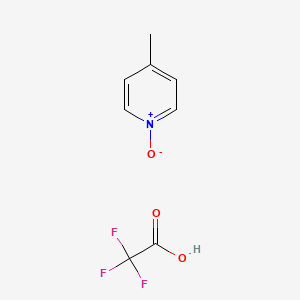

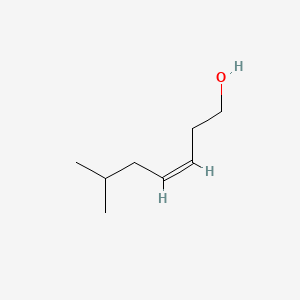
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
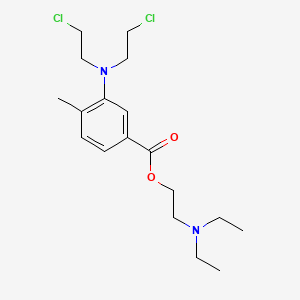
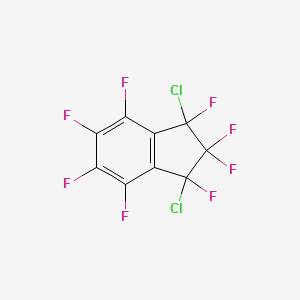
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

